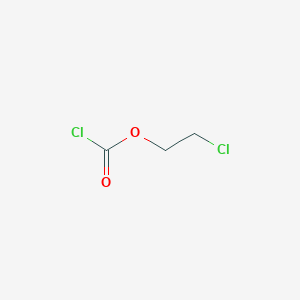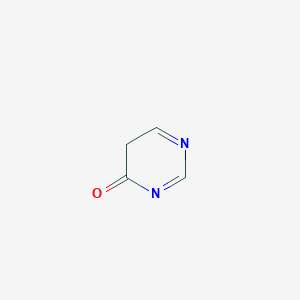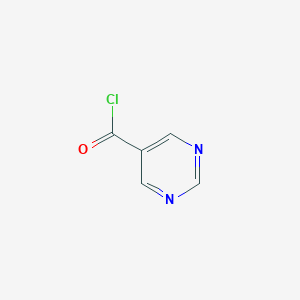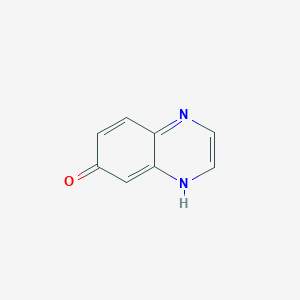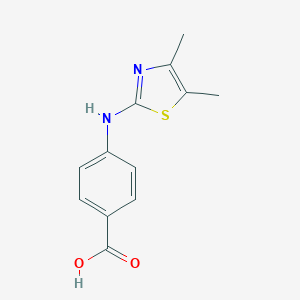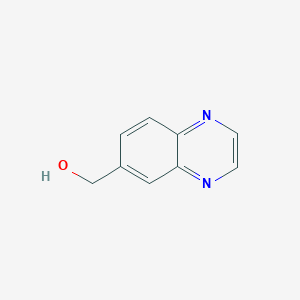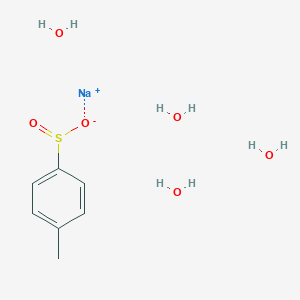
Sodium p-Toluenesulfinate Tetrahydrate
Vue d'ensemble
Description
Sodium p-toluenesulfinate, a derivative of toluenesulfonic acid, is a compound that has been utilized in various chemical reactions. It serves as a catalyst and a reactant in different organic synthesis processes. The studies involving this compound have demonstrated its versatility in promoting reactions such as trimerization of isocyanates, tosylimination of phosphorus compounds, and free radical reactions of alkenes .
Synthesis Analysis
The synthesis of sodium p-toluenesulfinate can be inferred from the preparation methods described in the literature. For instance, it can be prepared from p-toluenesulfonic acid monohydrate (PTSA·H2O) using sodium sulfate as a starting material, leveraging the solubility differences between PTSA·H2O and sodium p-toluenesulfonate (NaPTS) in aqueous sulfuric acid solutions . This method provides an efficient route to produce sodium p-toluenesulfinate, which is crucial for its application in various chemical syntheses.
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure analysis of sodium p-toluenesulfinate directly, the compound's reactivity suggests that its structure is conducive to facilitating reactions. Its ability to generate p-toluenesulfonyl radicals indicates a stable yet reactive molecular framework that can participate in radical-mediated reactions .
Chemical Reactions Analysis
Sodium p-toluenesulfinate has been shown to be an effective catalyst in the trimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted aryl and alkyl isocyanurates . Additionally, it has been used in the tosylimination of phosphorus compounds and diaryl sulfides , and in the free radical reactions of 5-aryl substituted alkenes to yield sulfonylmethyl substituted naphthalene and isoquinoline derivatives . These reactions highlight the compound's role in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The solubility of sodium p-toluenesulfinate in aqueous sulfuric acid solutions has been thoroughly investigated, showing that it increases with temperature and decreases with sulfuric acid concentration . This property is essential for its application in the preparation of NaPTS, which is a key intermediate in the production of 4-methylphenol. The physical and chemical properties of sodium p-toluenesulfinate, such as solubility, play a significant role in its practical applications in chemical synthesis.
Applications De Recherche Scientifique
-
Crystallography
- Sodium p-Toluenesulfinate Tetrahydrate is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23 (6)–110.04 (6)° . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H O hydrogen bonds . An intermolecular O—H π interaction is also observed .
- The methods of application or experimental procedures involve crystallography techniques .
- The results show that the molecular geometry around the sulfur atom is tetrahedral .
-
Chemistry
-
Dentistry
- Sodium p-Toluenesulfinate Tetrahydrate has been used in the field of dentistry . Specifically, it has been used to enhance the bonding durability of universal adhesives on deproteinized eroded dentin .
- The method involves deproteinization using sodium hypochlorite (NaOCl) and the subsequent application of an antioxidant (sodium p-toluenesulfinate, STS) onto the bonding durability of universal adhesives on eroded dentin .
- The results indicated that deproteinization, followed by the application of STS, could enhance the bonding durability of universal adhesives on eroded dentin .
-
Electrochemistry
- Sodium p-Toluenesulfonate, a related compound, was used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles .
- The methods of application or experimental procedures involve electrochemical techniques .
- The results of these applications are not specified in the sources .
Safety And Hazards
Propriétés
IUPAC Name |
sodium;4-methylbenzenesulfinate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRYQZBDONMGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635646 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium p-Toluenesulfinate Tetrahydrate | |
CAS RN |
868858-48-4 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



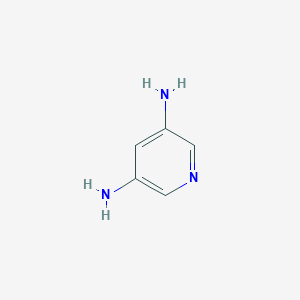
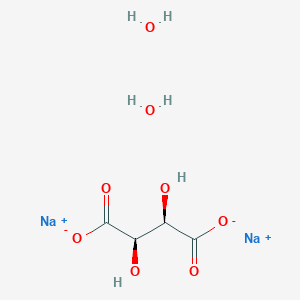
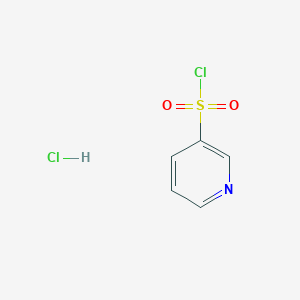
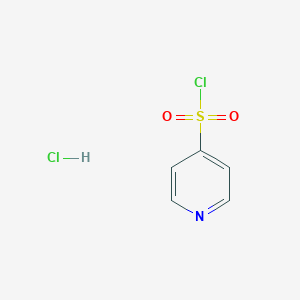
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
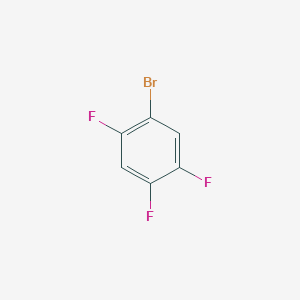
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
